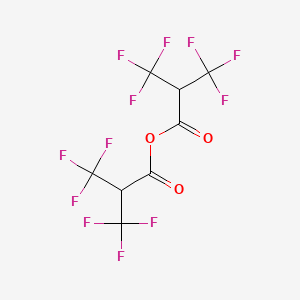
2-Hexyl-2-decenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
2-Hexyl-2-decenal can be synthesized through various methods. One common synthetic route involves the aldol condensation reaction between hexanal and decanal under basic conditions . The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods often involve the use of catalysts to increase the yield and purity of the compound .
Analyse Des Réactions Chimiques
2-Hexyl-2-decenal undergoes several types of chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Hexyl-2-decenal has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Hexyl-2-decenal involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, binding to receptors and triggering specific cellular responses . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
2-Hexyl-2-decenal can be compared with other similar compounds, such as:
2-Decenal: Another aldehyde with a similar structure but different chain length and properties.
Hexyl cinnamic aldehyde: A related compound used in the fragrance industry with different olfactory characteristics.
The uniqueness of this compound lies in its specific combination of chain length and functional groups, which impart distinct properties and applications compared to other similar compounds .
Propriétés
Numéro CAS |
64935-39-3 |
|---|---|
Formule moléculaire |
C16H30O |
Poids moléculaire |
238.41 g/mol |
Nom IUPAC |
(E)-2-hexyldec-2-enal |
InChI |
InChI=1S/C16H30O/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h14-15H,3-13H2,1-2H3/b16-14+ |
Clé InChI |
RSBRHLFCWKXUSQ-JQIJEIRASA-N |
SMILES isomérique |
CCCCCCC/C=C(\CCCCCC)/C=O |
SMILES canonique |
CCCCCCCC=C(CCCCCC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(3-Methylphenyl)ethyl]piperidine](/img/structure/B12085656.png)



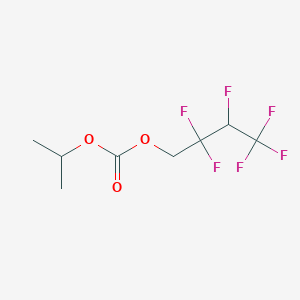
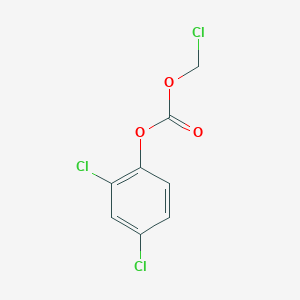
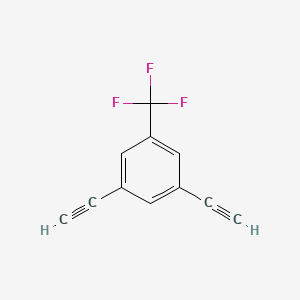
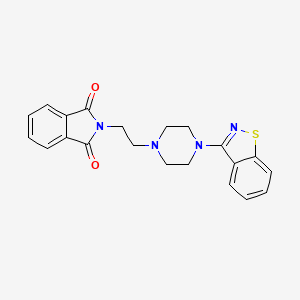

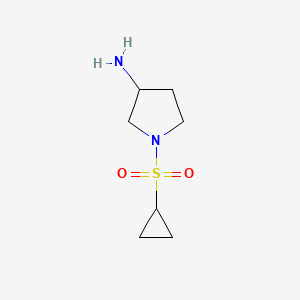
![2,2,2',2'-Tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]](/img/structure/B12085702.png)
